molecular formula C20H12ClFO4 B11308943 3-[(2-chloro-6-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(2-chloro-6-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B11308943
M. Wt: 370.8 g/mol
InChI Key: ULTQCSCHIAZDNH-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a chemical compound with a complex structure that includes a xanthene core substituted with a hydroxy group and a 2-chloro-6-fluorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chloro-6-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves multiple steps. One common method starts with the preparation of the xanthene core, followed by the introduction of the hydroxy group and the 2-chloro-6-fluorobenzyl ether moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chloro-6-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the xanthene core or the benzyl ether moiety.

    Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[(2-chloro-6-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
  • 3-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid
  • 2-chloro-6-fluorobenzyl chloride

Uniqueness

3-[(2-chloro-6-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is unique due to its specific substitution pattern and the presence of both a hydroxy group and a benzyl ether moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various research applications.

Properties

Molecular Formula

C20H12ClFO4

Molecular Weight

370.8 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H12ClFO4/c21-14-5-3-6-15(22)13(14)10-25-11-8-16(23)19-18(9-11)26-17-7-2-1-4-12(17)20(19)24/h1-9,23H,10H2

InChI Key

ULTQCSCHIAZDNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=C(C=CC=C4Cl)F)O

Origin of Product

United States

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